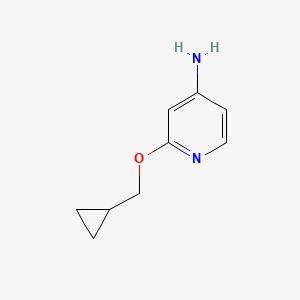

2-(Cyclopropylmethoxy)pyridin-4-amine

Descripción general

Descripción

2-(Cyclopropylmethoxy)pyridin-4-amine is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a cyclopropylmethoxy group attached to the second position of the pyridine ring and an amine group at the fourth position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)pyridin-4-amine typically involves the following steps:

Formation of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.

Attachment to the Pyridine Ring: The cyclopropylmethoxy group is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 4-chloropyridine in the presence of a base.

Introduction of the Amine Group: The final step involves the introduction of the amine group at the fourth position of the pyridine ring. This can be done through a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.

Continuous Flow Processing: Utilizes a continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and improved scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopropylmethoxy)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy or amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, sulfonates, and other leaving groups in the presence of bases or acids.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Neuropharmacological Research :

2-(Cyclopropylmethoxy)pyridin-4-amine has been investigated for its potential as a potassium channel blocker, similar to other compounds in the aminopyridine family. Research indicates that such compounds can improve synaptic transmission and neuronal conduction, making them valuable in treating conditions like multiple sclerosis and spinal cord injuries .

Case Studies :

- A study demonstrated that derivatives of pyridine with potassium channel-blocking properties significantly improved motor function in animal models of demyelination .

- Clinical trials have shown that compounds with similar structures can enhance walking capabilities in patients with multiple sclerosis by prolonging action potentials and increasing neurotransmitter release at synapses .

Therapeutic Potential

Pain Management :

Research has suggested that this compound may exhibit analgesic properties by selectively inhibiting voltage-gated sodium channels, particularly Nav1.7, which is implicated in pain pathways. This selectivity could lead to effective treatments for chronic pain conditions without the side effects associated with traditional analgesics .

The compound's activity can be summarized in the following table:

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.

Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparación Con Compuestos Similares

2-(Cyclopropylmethoxy)pyridin-4-amine can be compared with other similar compounds, such as:

2-(Methoxymethyl)pyridin-4-amine: Similar structure but with a methoxymethyl group instead of a cyclopropylmethoxy group.

2-(Cyclopropylmethoxy)pyridin-3-amine: Similar structure but with the amine group at the third position instead of the fourth position.

2-(Cyclopropylmethoxy)pyrimidin-4-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

2-(Cyclopropylmethoxy)pyridin-4-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a cyclopropylmethoxy group, suggests unique interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing multiple biochemical pathways. The compound may act through mechanisms such as:

- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic pathways and cellular functions.

- Receptor Modulation : The compound may modulate receptor activity, impacting signaling cascades within cells.

- Gene Expression Regulation : By influencing transcription factors or other regulatory proteins, it can affect gene expression profiles.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, likely due to its interaction with cancer-related pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine release and immune responses.

- Antimicrobial Properties : There is evidence suggesting efficacy against certain bacterial strains, indicating possible applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antitumor Activity

A study investigated the effects of a related pyridine derivative on cancer cell lines. The results demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM in breast cancer cells, indicating significant antitumor potential.

Study 2: Anti-inflammatory Mechanisms

In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential as an anti-inflammatory agent.

Study 3: Antimicrobial Efficacy

In a screening for antimicrobial activity, the compound exhibited inhibitory effects against Staphylococcus aureus with an MIC value of 32 µg/mL. This highlights its potential role in combating bacterial infections.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 = 15 µM in breast cancer cells | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | |

| Antimicrobial | MIC = 32 µg/mL against Staphylococcus aureus |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies suggest that:

- Absorption : The compound demonstrates good oral bioavailability.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination.

Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully characterize its toxicity.

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHGWHMNRBGFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.